

4-Chloro-6-fluoro-2-methylquinoline chemical properties

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Compound of Interest

Compound Name: 4-Chloro-6-fluoro-2-methylquinoline

Cat. No.: B103436

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An In-depth Technical Guide to the Chemical Properties of **4-Chloro-6-fluoro-2-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **4-Chloro-6-fluoro-2-methylquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral properties, reactivity, and potential applications, presented in a format tailored for scientific professionals.

Core Chemical Identity

4-Chloro-6-fluoro-2-methylquinoline is a substituted quinoline with the chemical formula $C_{10}H_7ClFN$.^[1] Its structure features a methyl group at position 2, a chloro group at position 4, and a fluoro group at position 6 of the quinoline ring system.

Identifier	Value
CAS Number	18529-01-6
Molecular Formula	C ₁₀ H ₇ ClFN[1]
Molecular Weight	195.62 g/mol [1]
InChI	InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1]
InChIKey	GMMVVJJBQBYMNZ-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>Cc1cc(c2cc(ccc2n1)F)Cl</chem> [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Chloro-6-fluoro-2-methylquinoline**.

Property	Value	Source
Melting Point	59-60 °C	[2]
Boiling Point	269.9 °C at 760 mmHg	[2]
Density	1.311 g/cm ³	[2]
Flash Point	117 °C	[2]
Vapor Pressure	0.0117 mmHg at 25 °C	[2]
Solubility	No data available	[2]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of **4-Chloro-6-fluoro-2-methylquinoline**. Available spectral data includes:

- ¹H NMR: Proton nuclear magnetic resonance data is available for this compound.[3]
- ¹³C NMR: Carbon-13 nuclear magnetic resonance data is available.[3]

- Mass Spectrometry (MS): Mass spectral data has been recorded.[\[3\]](#)
- Infrared Spectroscopy (IR): IR spectral data is available.[\[3\]](#)

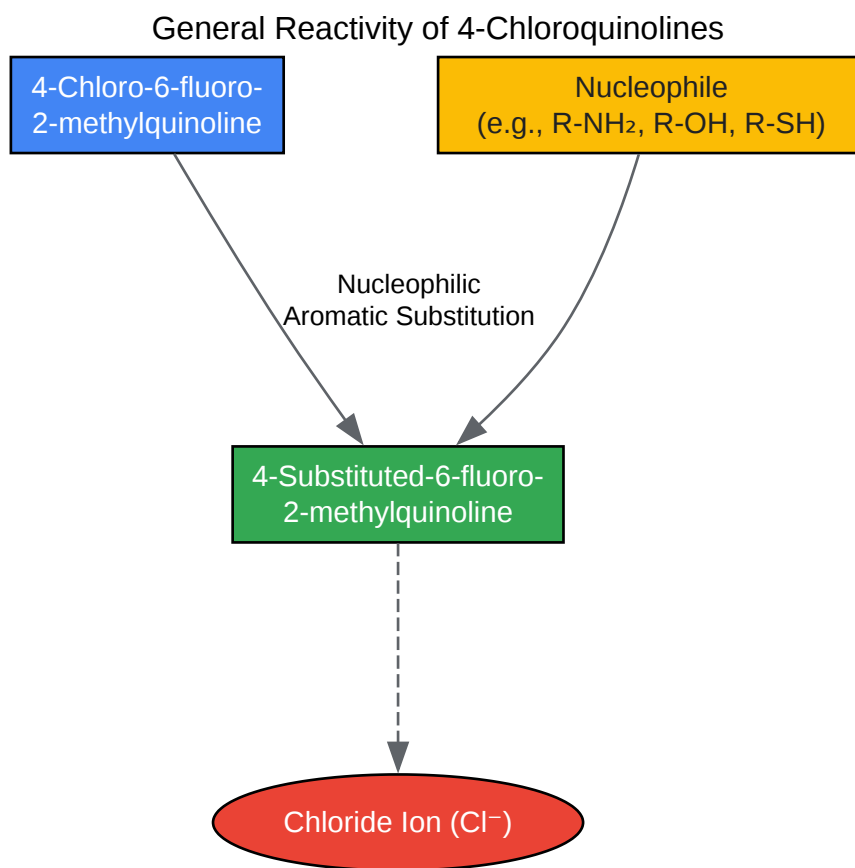
While the raw spectral data is not provided in the search results, the availability of these techniques confirms that the compound has been characterized.

Reactivity and Stability

Chemical Stability: Information regarding the chemical stability of **4-Chloro-6-fluoro-2-methylquinoline** is not extensively detailed in the available literature. However, like other chloroquinolines, it should be stored in a cool, dry place away from incompatible materials.[\[2\]](#)

Reactivity: The chemical reactivity of **4-Chloro-6-fluoro-2-methylquinoline** is largely dictated by the electrophilic nature of the quinoline ring and the presence of the chloro substituent at the 4-position. This position is susceptible to nucleophilic substitution reactions.[\[4\]](#) This reactivity is a key feature for the synthesis of a variety of 4-substituted quinoline derivatives, which can be valuable in drug discovery and materials science.[\[4\]](#)[\[5\]](#)

Hazardous Decomposition Products: Under combustion, nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HF) may be formed.[\[2\]](#)



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Caption: General nucleophilic substitution at the C4 position.

Experimental Protocols

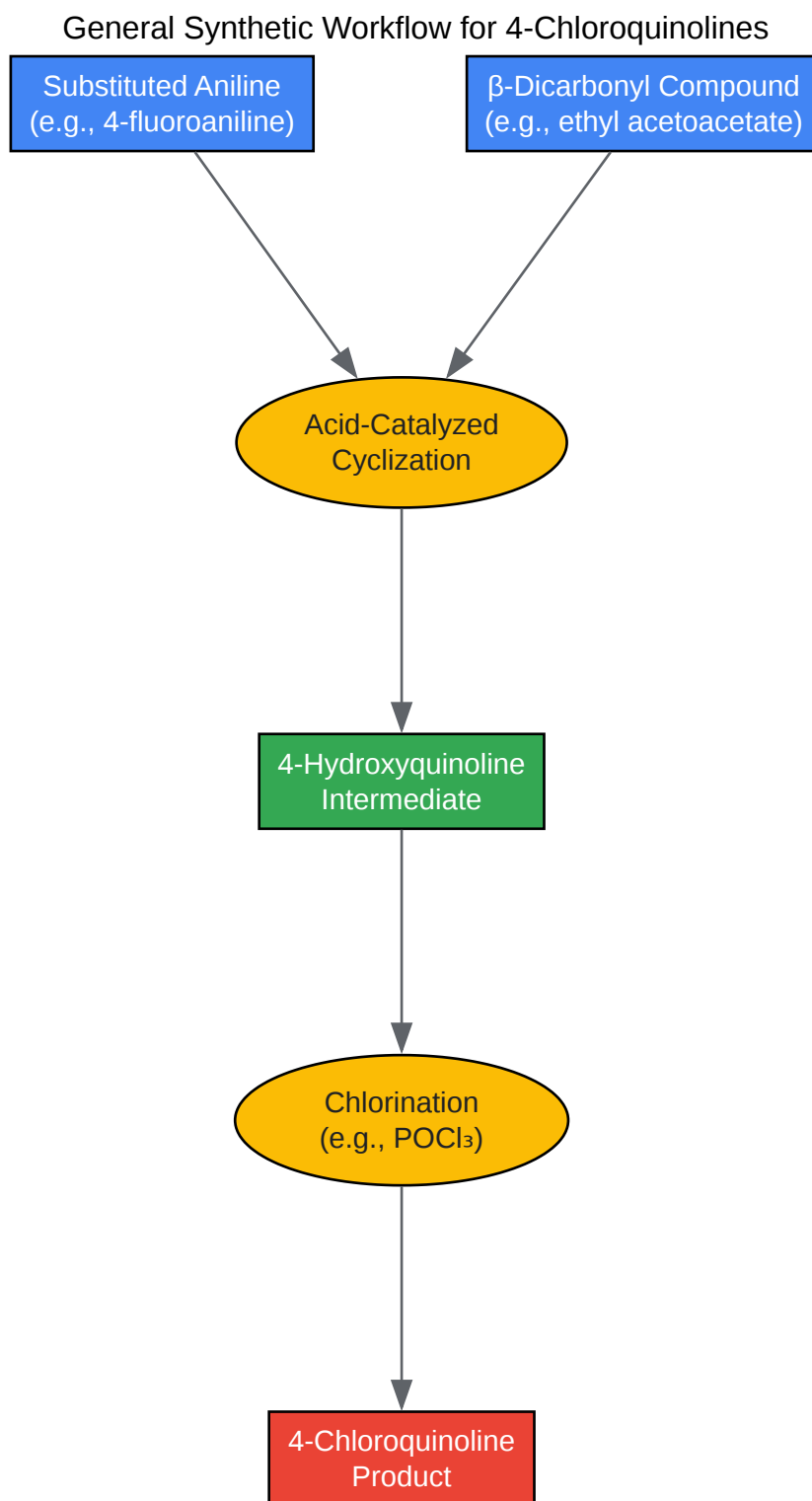
While a specific, detailed synthesis protocol for **4-Chloro-6-fluoro-2-methylquinoline** was not found in the search results, a general synthetic approach for analogous compounds involves the cyclization of an appropriately substituted aniline followed by chlorination. A representative synthesis for a substituted quinoline is described below.

General Synthesis of Substituted Quinolines:

A common method for synthesizing the quinoline core is the Combes quinoline synthesis or a similar acid-catalyzed cyclization reaction. For **4-Chloro-6-fluoro-2-methylquinoline**, a plausible precursor would be 6-fluoro-4-hydroxy-2-methylquinoline.

Example Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol derivatives (as an analogue)
[6]

- **Cyclization:** 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. The mixture is heated to facilitate the cyclization and formation of the quinoline ring system.
- **Chlorination (General Step):** The resulting 4-hydroxyquinoline derivative can then be chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2). The reaction is typically heated to drive it to completion.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final 4-chloroquinoline derivative.



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Caption: A generalized synthetic pathway for 4-chloroquinolines.

Biological Activity and Applications

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities and applications.

- **Antifungal Activity:** Various fluorinated quinoline analogs have demonstrated significant antifungal properties.[6]
- **Antimalarial Potential:** The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[7]
- **Anticancer Research:** Certain substituted quinolines have been investigated for their potential as antineoplastic agents.[8]
- **Materials Science:** The conjugated quinoline system is utilized in the development of dyes for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[5]

The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile and biological activity.[8] The title compound, **4-Chloro-6-fluoro-2-methylquinoline**, serves as a valuable building block for the synthesis of novel compounds in these therapeutic and technological areas.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE(18529-01-6) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
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